molecular formula C7H8BN5O2 B11898614 (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid

(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid

Cat. No.: B11898614
M. Wt: 204.98 g/mol
InChI Key: LTGUFDNBCBUPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C7H8BN5O2 and a molecular weight of 204.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrazole ring. It is slightly soluble in water and has a density of approximately 1.50 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with a pyridine derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology: This compound has applications in biological research, where it is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases, including cancer and bacterial infections .

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

Comparison with Similar Compounds

  • 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester
  • 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: Compared to similar compounds, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain applications where other boronic acids may not be as effective .

Properties

IUPAC Name

[6-(2-methyltetrazol-5-yl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN5O2/c1-13-11-7(10-12-13)6-3-2-5(4-9-6)8(14)15/h2-4,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGUFDNBCBUPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2=NN(N=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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